molecular formula C19H19BrN2O3 B5059314 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5059314
M. Wt: 403.3 g/mol
InChI Key: AWTBOGJBCQYRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BDP, is a chemical compound that has gained interest among researchers due to its potential applications in various fields. BDP is a pyrazole derivative that has been synthesized using different methods.

Mechanism of Action

5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as cyclooxygenase-2 and 5-lipoxygenase. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In addition, this compound has been shown to disrupt the cell membrane of microbial pathogens, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, this compound has been found to have antimicrobial activity against various pathogens, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. This compound has also been shown to have low toxicity in animal models. However, this compound has some limitations for lab experiments. Its solubility in water is limited, which can affect its bioavailability in vivo. In addition, this compound has not been extensively studied in human clinical trials, which limits its potential clinical applications.

Future Directions

There are several future directions for research on 5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as an anti-cancer agent in human clinical trials. In addition, further research is needed to optimize the synthesis method of this compound and improve its bioavailability in vivo.
Conclusion:
In conclusion, this compound is a pyrazole derivative that has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound exerts its biological effects through various mechanisms, including the inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, and disruption of the cell membrane of microbial pathogens. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to optimize its synthesis method, improve its bioavailability in vivo, and investigate its potential clinical applications.

Synthesis Methods

5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been synthesized using different methods, including the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of hydrazine hydrate and sodium acetate. Another method involves the reaction of 3-methoxybenzoylhydrazine with ethyl acetoacetate and 4-bromobenzaldehyde in the presence of acetic acid. These methods have been optimized to yield high purity this compound.

Scientific Research Applications

5-(4-bromophenyl)-3-ethyl-1-(3-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.

properties

IUPAC Name

[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3/c1-3-16-12-19(24,14-7-9-15(20)10-8-14)22(21-16)18(23)13-5-4-6-17(11-13)25-2/h4-11,24H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTBOGJBCQYRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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